molecular formula C6H14ClNO B2507306 (1S,4R)-4-Amino-2,2-dimethylcyclobutan-1-ol;hydrochloride CAS No. 2287238-87-1

(1S,4R)-4-Amino-2,2-dimethylcyclobutan-1-ol;hydrochloride

Cat. No.: B2507306
CAS No.: 2287238-87-1
M. Wt: 151.63
InChI Key: XKLDBNTVFSMQNS-TYSVMGFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,4R)-4-Amino-2,2-dimethylcyclobutan-1-ol;hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO and its molecular weight is 151.63. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Study

The compound is used in the synthesis of hybrid γ,γ-peptides derived from derivatives of amino-dimethylcyclobutane and cis-4-amino-l-proline. The synthesized compounds exhibit defined conformations in solution, resulting in compact structures due to intra and inter-residue hydrogen-bonded ring formation. These γ-peptides show a high tendency to aggregate, forming stable nanometric vesicles, as verified by transmission electron microscopy (Gutiérrez-Abad et al., 2011).

Modular Synthon for Medicinal Chemistry

The hydrochloride salt of the compound is prepared as a modular synthon, offering convenient access to cyclobutanone-containing lead inhibitors of hydrolase enzymes, including serine proteases and metalloproteases. It's been converted to amide and sulfonamide-functionalized derivatives, demonstrating its utility as a versatile building block in medicinal chemistry (Habeeb Mohammad et al., 2020).

Enantioselective Synthesis

An efficient synthesis of enantiopure compounds starting from the compound has been reported, leading to the formation of antiviral compounds. These syntheses involve several steps, including N-acetylation and stereoselective reduction, highlighting the compound's role in the creation of structurally complex and bioactive molecules (Ramesh et al., 1999).

Structural Analysis

The compound has been used in the synthesis of various derivatives for structural analysis. X-ray diffraction analysis of these derivatives provides insights into their crystal structures, molecular conformations, and the types of hydrogen bonds they form, enhancing the understanding of their chemical properties and interactions (Nitek et al., 2020).

Properties

IUPAC Name

(1S,4R)-4-amino-2,2-dimethylcyclobutan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(2)3-4(7)5(6)8;/h4-5,8H,3,7H2,1-2H3;1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLDBNTVFSMQNS-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1O)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@H]([C@H]1O)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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